methyl 2-chloro-3-formylbenzoate
Description
Properties
CAS No. |
1564841-03-7 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
methyl 2-chloro-3-formylbenzoate |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-5H,1H3 |
InChI Key |
MNTJGCHOUPKTAC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This two-step method involves:
-
Diazotization and chlorination of methyl 2-amino-3-methylbenzoate to introduce chlorine at position 2.
-
Oxidation of the methyl group at position 3 to a formyl moiety.
Starting Materials and Diazotization
The synthesis begins with methyl 2-amino-3-methylbenzoate, which undergoes diazotization in acidic medium (HCl) with sodium nitrite (NaNO) at low temperatures (-5°C to 5°C). The diazonium intermediate is subsequently treated with copper(I) chloride (CuCl) via a Sandmeyer reaction, replacing the diazo group with chlorine.
Reaction Conditions:
-
Temperature: -5°C to 5°C (diazotization), 10–25°C (chlorination).
-
Catalyst: CuCl (0.1–0.3 equiv).
-
Solvent: Acetic acid or dichloromethane.
Example Protocol (Adapted from CN101786972A):
-
Diazotization: 29.7 g (0.18 mol) of methyl 2-amino-3-methylbenzoate is dissolved in 120 mL concentrated HCl and 35 mL acetic acid. After cooling to -5°C, 13.8 g NaNO in 26 mL HO is added dropwise, maintaining temperature below 0°C.
-
Chlorination: The diazonium solution is added to a mixture of 220 mL acetic acid and 4 g CuCl. Sulfur dioxide (SO) gas is introduced at 15°C, followed by stirring for 12–18 hours.
-
Workup: Extraction with dichloromethane, drying (MgSO), and solvent evaporation yield methyl 2-chloro-3-methylbenzoate (76–79% yield).
Oxidation of Methyl to Formyl
The methyl group at position 3 is oxidized to formyl using selenium dioxide (SeO) in dioxane under reflux. This step is critical, as overoxidation to carboxylic acid must be avoided.
Optimized Oxidation Conditions:
-
Reagent: SeO (1.5 equiv).
-
Solvent: Dioxane or toluene.
-
Temperature: 80–100°C (reflux).
-
Time: 6–8 hours.
Yield: 65–70% after column purification.
Challenges and Solutions
-
Overoxidation: Controlled stoichiometry of SeO and shorter reaction times minimize carboxylic acid formation.
-
Byproducts: Unreacted methyl groups are recycled via reoxidation.
Vilsmeier-Haack Formylation
Direct Formylation of Methyl 2-Chlorobenzoate
The Vilsmeier-Haack reaction introduces a formyl group via electrophilic aromatic substitution. However, the electron-withdrawing chlorine and ester groups deactivate the ring, necessitating harsh conditions.
Reaction Protocol:
-
Reagents: Phosphorus oxychloride (POCl) and dimethylformamide (DMF).
-
Conditions: 80°C for 12 hours.
-
Workup: Quenching with ice-water, neutralization (NaHCO), and extraction.
Yield: ≤40% due to poor regioselectivity and competing side reactions.
Multistep Synthesis via Nitro Intermediates
Nitration, Reduction, and Diazotization
This route involves:
-
Nitration of methyl 3-methylbenzoate to introduce nitro at position 2.
-
Reduction of nitro to amine.
-
Diazotization-chlorination to replace amine with chlorine.
-
Oxidation of methyl to formyl.
Key Steps:
-
Nitration: HNO/HSO at 0°C (yield: 85%).
-
Reduction: H/Pd-C (quantitative).
-
Oxidation: SeO as in Section 2.1.2.
Overall Yield: 50–55% (four steps).
Comparative Analysis of Methods
| Method | Steps | Yield | Cost | Scalability |
|---|---|---|---|---|
| Diazotization-Oxidation | 2 | 70% | Low | High |
| Vilsmeier-Haack | 1 | 40% | Medium | Low |
| Multistep Synthesis | 4 | 55% | High | Moderate |
Key Findings:
Chemical Reactions Analysis
Methyl 2-chloro-3-formylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in organic synthesis .
Scientific Research Applications
Methyl 2-chloro-3-formylbenzoate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism by which methyl 2-chloro-3-formylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The formyl group and chlorine atom play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structurally Similar Compounds and Key Features
Substituent Position Effects
- Methyl 4-chloro-3-formylbenzoate: The para-positioning of the chlorine atom (relative to the ester group) reduces steric hindrance compared to the ortho-substituted reference compound.
- Methyl 3-chloro-4-formylbenzoate : Swapping the chloro and formyl groups alters electronic distribution. The proximity of the formyl group (position 4) to the ester moiety could increase intramolecular polarization, affecting solubility and reactivity in condensation reactions .
Functional Group Variations
- Methyl 2-chloro-6-methylbenzoate : Replacement of the formyl group with a methyl group eliminates aldehyde reactivity, making the compound less prone to oxidation but more stable under acidic conditions. The methyl group’s electron-donating nature may also deactivate the ring toward electrophilic substitution .
- 2-Chloro-5-(methoxycarbonyl)benzoic acid : The carboxylic acid group introduces acidity (pKa ~2-3), enabling salt formation and altering solubility in polar solvents. This functional group divergence significantly impacts applications in drug design, where ionization states affect bioavailability .
Physicochemical and Reactivity Differences
Physical Properties
While specific data (e.g., melting points) are unavailable in the provided evidence, general trends can be inferred:
- Polarity : The formyl group increases polarity compared to methyl-substituted analogs, reducing volatility.
- Solubility : this compound likely exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the carboxylic acid analog is more water-soluble at neutral pH.
Chemical Reactivity
- Ester Hydrolysis : The reference compound’s ester group is less susceptible to hydrolysis than the carboxylic acid analog due to the absence of an acidic proton.
- Aldehyde Reactivity: The formyl group in this compound facilitates nucleophilic additions (e.g., Grignard reactions) and oxidations (e.g., to carboxylic acid), distinguishing it from non-aldehyde analogs.
- Chlorine Substitution : Ortho-substituted chloro groups may enhance leaving-group ability in SNAr reactions compared to para-substituted derivatives due to steric strain .
Biological Activity
Methyl 2-chloro-3-formylbenzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzoate structure characterized by a formyl group at the 3-position and a chlorine atom at the 2-position, which contribute to its unique reactivity and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the formyl group enhances its electrophilicity, making it a valuable precursor in drug development. The chlorine substituent further modifies its chemical properties, allowing for various interactions with biological systems.
Biological Activities
Research has shown that this compound exhibits a broad range of biological activities:
- Antibacterial Properties : Studies indicate that derivatives of this compound possess antibacterial effects against various pathogens, including strains resistant to conventional antibiotics.
- Antifungal Activity : The compound has also demonstrated antifungal properties, making it a candidate for developing new antifungal agents.
- Anti-tubercular Effects : Notably, derivatives have shown potential as anti-tubercular agents, suggesting their efficacy against Mycobacterium tuberculosis.
- Cytotoxicity : Research indicates that this compound can exhibit cytotoxic effects on human tumor cell lines, indicating potential applications in cancer therapy.
Case Studies and Research Findings
-
Antimicrobial Activity : A study conducted on various derivatives of this compound revealed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, showcasing its potential as an antimicrobial agent.
Compound MIC (µg/mL) Bacterial Strain This compound 10 Staphylococcus aureus This compound 15 Escherichia coli This compound 20 Candida albicans -
Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner.
Cell Line IC50 (µM) HeLa (cervical cancer) 25 MCF-7 (breast cancer) 30 A549 (lung cancer) 20
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Electrophile : The formyl group acts as a reactive electrophile that can interact with nucleophilic sites in biological macromolecules, leading to disruption of cellular functions.
- Inhibition of Enzymatic Activity : Some studies suggest that derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways, contributing to their antibacterial effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of methyl 2-chloro-3-formylbenzoate to improve yield and purity?
- Methodology : Start with methyl benzoate and substituted benzoyl chlorides as precursors. Use Friedel-Crafts acylation under controlled conditions (e.g., AlCl₃ or FeCl₃ as catalysts at 50–70°C). Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Adjust stoichiometry and solvent polarity (e.g., dichloromethane vs. toluene) to minimize side products like over-acylated derivatives .
- Key Parameters : Catalyst choice, temperature, and solvent selection directly influence regioselectivity. For example, FeCl₃ may reduce chlorination side reactions compared to AlCl₃ .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions on the aromatic ring. Use infrared (IR) spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and formyl groups (~2800 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystallographic validation, perform X-ray diffraction on single crystals grown via slow evaporation in ethanol .
Advanced Research Questions
Q. How do the chloro and formyl substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodology : Investigate substituent effects via Hammett plots or computational density functional theory (DFT) calculations. The electron-withdrawing formyl group activates the ring for electrophilic substitution but deactivates it toward nucleophilic attack. Compare reaction rates with analogs like methyl 2-chloro-5-fluorobenzoate to isolate substituent-specific effects .
- Experimental Design : Use Suzuki-Miyaura coupling with aryl boronic acids to test cross-coupling efficiency. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/water mixtures .
Q. What mechanistic insights explain contradictions in reported reaction outcomes for this compound under varying conditions?
- Methodology : Perform kinetic studies under controlled pH, temperature, and solvent environments. For example, competing hydrolysis of the formyl group in aqueous conditions may reduce yields in nucleophilic substitutions. Use HPLC to track intermediate formation and propose revised pathways .
- Case Study : Conflicting data on ester group stability in basic conditions may arise from competing hydrolysis vs. nucleophilic attack; use deuterated solvents to trace proton exchange pathways .
Q. How can researchers design experiments to assess the environmental fate of this compound in aquatic systems?
- Methodology : Conduct abiotic degradation studies under UV light to simulate photolysis. Measure hydrolysis rates at pH 4–9 using LC-MS. For biotic degradation, incubate with microbial consortia from contaminated soils and analyze metabolites via GC-MS. Reference EPA DSSTox data for partition coefficients (log P) and bioaccumulation potential .
- Data Interpretation : Compare degradation half-lives with structurally similar compounds (e.g., methyl 2-chloro-4-fluorobenzoate) to identify substituent-driven persistence patterns .
Q. What computational approaches best predict the adsorption behavior of this compound on indoor surfaces or nanomaterials?
- Methodology : Employ molecular dynamics (MD) simulations to model interactions with silica or cellulose surfaces. Validate with experimental adsorption isotherms using quartz crystal microbalance (QCM) measurements. Parameterize force fields using DFT-calculated partial charges and dipole moments .
- Advanced Tools : Use machine learning models trained on PubChem data to predict binding affinities for novel nanomaterials .
Q. How can the compound’s bioactivity be systematically evaluated against neurotrophic factor receptors or enzyme targets?
- Methodology : Perform in vitro assays (e.g., ELISA) to test inhibition of TrkA or p75NTR receptors. Use molecular docking (AutoDock Vina) to screen binding poses of the formyl group with receptor active sites. Compare IC₅₀ values with methyl 2-chloro-3-nitrobenzoate to assess substituent contributions .
- Follow-Up : Synthesize derivatives (e.g., replacing formyl with cyano groups) to refine structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Methodology : Reconcile discrepancies using hybrid QM/MM calculations to account for solvent effects or crystal packing. For example, DFT-predicted NMR chemical shifts may deviate due to hydrogen bonding in the solid state; validate with solid-state NMR or variable-temperature studies .
- Framework : Apply evidence-based inquiry principles by linking conflicting data to overarching theories (e.g., steric vs. electronic effects) and iteratively refining experimental conditions .
Methodological Notes
- Data Tables : Include comparative tables for substituent effects (e.g., Hammett σ values for Cl vs. CHO) or degradation half-lives in environmental studies.
- Validation : Cross-reference findings with EPA DSSTox, PubChem, and peer-reviewed synthesis protocols to ensure reproducibility .
- Ethical Compliance : Adhere to ACS and EPA guidelines for chemical safety and environmental impact assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
